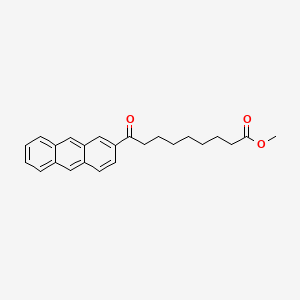

Methyl-8-(2-anthroyl)octanoate

Description

Evolution and Significance of Fluorescent Probes in Chemical and Biological Systems

The use of fluorescence in scientific research has a rich history, evolving from simple dyes to sophisticated, purpose-designed molecules. nih.gov Initially, researchers utilized naturally fluorescent compounds, but the development of synthetic organic fluorophores dramatically expanded the scope of fluorescence-based studies. nih.gov These engineered probes offered improved brightness, stability, and, crucially, the ability to respond to specific environmental cues. The discovery and development of fluorescent proteins, which can be genetically encoded into living systems, marked another significant milestone, enabling the visualization of dynamic processes within cells in real-time. nih.gov

Fluorescent probes have become indispensable in a vast array of scientific disciplines. nih.govnih.gov In chemistry, they are employed to study reaction kinetics, molecular interactions, and the properties of materials. In biology and medicine, their applications are even more extensive, ranging from immunoassays and DNA sequencing to cellular imaging and tracking of drug delivery. nih.govsquarespace.com The ability of fluorescent probes to provide high-contrast signals against a dark background allows for exceptional sensitivity, making them ideal for detecting minute quantities of analytes or observing rare events. rsc.org Furthermore, the development of multi-colored probes has enabled the simultaneous tracking of multiple targets, providing a more holistic view of complex biological processes. nih.gov

Contextualization of Methyl-8-(2-anthroyl)octanoate within Lipophilic Solvatochromic Fluorophores

This compound belongs to a specialized class of fluorescent probes known as lipophilic solvatochromic fluorophores. "Lipophilic" signifies its affinity for fatty or non-polar environments, a characteristic conferred by its octanoate (B1194180) chain. "Solvatochromic" describes its key feature: a pronounced change in its fluorescence emission spectrum in response to the polarity of the surrounding solvent. nih.gov This property arises from the electronic structure of the 2-anthroyl chromophore, which possesses a keto group capable of hydrogen bonding and a large dipole moment in its excited state. nih.gov

The significance of these characteristics lies in their application to the study of biological membranes and other lipidic structures. The lipophilic nature of this compound allows it to readily partition into these environments, while its solvatochromic properties provide a direct measure of the local polarity within the membrane. nih.gov This information is crucial for understanding membrane fluidity, phase transitions, and the interactions of proteins and other molecules with the lipid bilayer. Other notable solvatochromic dyes include Prodan and various Nile Red derivatives, each with their own unique spectral properties and applications.

Overview of Academic Research Trajectories for Anthroyl Derivatives

Derivatives of anthracene (B1667546), a polycyclic aromatic hydrocarbon, have long been a focus of academic research due to their interesting photophysical properties. researchgate.net Early studies often centered on their fundamental fluorescence and photochemical behavior. The introduction of various functional groups to the anthracene core has led to the development of a diverse range of probes with tailored properties. researchgate.net

A significant trajectory in anthroyl derivative research has been the exploration of their solvatochromic behavior. By attaching polar or non-polar side chains, researchers have been able to fine-tune the environmental sensitivity of these probes. This has led to their use in a wide variety of applications, from sensing ions and small molecules to probing the microenvironments of polymers and biological macromolecules. More recently, research has focused on developing anthroyl derivatives for advanced imaging techniques, such as two-photon microscopy and fluorescence lifetime imaging microscopy (FLIM), which offer enhanced spatial resolution and sensitivity. The ongoing exploration of anthroyl derivatives continues to yield novel tools for investigating the complexities of chemical and biological systems.

The fluorescence properties of this compound are highly dependent on the polarity of its environment. This is evident from the significant shifts in its maximum emission wavelength (λem max), relative fluorescence quantum yield (φr), and fluorescence lifetime (τ) in different solvents.

| Solvent | Maximum Emission Wavelength (λem max) (nm) | Relative Fluorescence Quantum Yield (φr) | Fluorescence Lifetime (τ) (ns) |

| n-hexane | 404 | 1 | 0.91 |

| Methanol (B129727) | 492 | 17.7 | 13.5 |

| Water (estimated) | 526 | 27 | 20 |

These changes are attributed to general solvent effects in aprotic solvents and specific hydrogen bonding interactions in protic solvents. nih.gov The significant increase in all three parameters in more polar solvents highlights the probe's sensitivity and makes it a valuable tool for studying microenvironmental polarity. nih.gov

Structure

3D Structure

Properties

CAS No. |

86549-01-1 |

|---|---|

Molecular Formula |

C24H26O3 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

methyl 9-anthracen-2-yl-9-oxononanoate |

InChI |

InChI=1S/C24H26O3/c1-27-24(26)12-6-4-2-3-5-11-23(25)21-14-13-20-15-18-9-7-8-10-19(18)16-22(20)17-21/h7-10,13-17H,2-6,11-12H2,1H3 |

InChI Key |

FWIDJHQXFRDZQO-UHFFFAOYSA-N |

SMILES |

COC(=O)CCCCCCCC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |

Canonical SMILES |

COC(=O)CCCCCCCC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |

Appearance |

Solid powder |

Other CAS No. |

86549-01-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

M-8-AO methyl-8-(2-anthroyl)octanoate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Methyl 8 2 Anthroyl Octanoate

Synthetic Pathways to Methyl-8-(2-anthroyl)octanoate

The synthesis of this compound is not directly reported in a single procedure but can be constructed based on established chemical reactions, primarily the Friedel-Crafts acylation. A logical synthetic route involves two key steps: the acylation of anthracene (B1667546) to introduce the octanoyl side chain, followed by esterification of the terminal carboxylic acid.

A plausible pathway commences with the Friedel-Crafts acylation of anthracene with monomethyl octanedioyl chloride. This reaction, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), introduces the keto group and the carbon chain onto the anthracene ring. The use of specific solvents like ethylene (B1197577) chloride can favor substitution at the 2-position of anthracene. rsc.orgresearchgate.net The reaction mixture would likely contain a mixture of isomers, necessitating purification to isolate the desired 2-substituted product.

Following the acylation, the resulting 8-(2-anthroyl)octanoic acid is then subjected to esterification to yield the final product, this compound. This can be achieved through standard methods such as Fischer esterification, reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst.

Table 1: Proposed Synthetic Route for this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Anthracene, Monomethyl octanedioyl chloride | AlCl₃, Ethylene chloride | 8-(2-anthroyl)octanoic acid |

| 2 | 8-(2-anthroyl)octanoic acid | Methanol, H₂SO₄ (catalyst) | This compound |

Strategies for Derivatization and Conjugation of the Anthroyl Chromophore

The utility of the anthroyl chromophore is significantly enhanced by its covalent attachment to other molecules, particularly lipids, to probe biological systems. The primary point of attachment is the carboxylic acid of the precursor, 8-(2-anthroyl)octanoic acid.

Attachment to Phospholipids (B1166683) for Membrane Integration

The most prominent application of the anthroyl moiety in biophysics is its incorporation into phospholipids. This creates fluorescent lipid analogs that can be integrated into model or biological membranes to report on the local environment. The attachment is typically achieved by forming an ester linkage between the carboxyl group of 8-(2-anthroyl)octanoic acid and a hydroxyl group on the glycerol (B35011) backbone of a lysophospholipid.

This derivatization allows the anthroyl group to be positioned at a specific depth within the lipid bilayer, providing insights into the polarity, fluidity, and structure of the membrane. wikipedia.org The fluorescence properties of the anthroyl group are sensitive to the polarity of its surroundings, making it an effective probe of the membrane's hydrophobic core.

Biosynthetic Approaches for Labeled Lipid Production

In addition to chemical synthesis, biosynthetic methods can be employed to produce lipids labeled with fluorescent probes. This approach involves supplying cultured cells with a fluorescently labeled fatty acid analog, which is then incorporated into complex lipids through the cell's natural metabolic pathways. nih.govnih.gov

While direct biosynthetic incorporation of 8-(2-anthroyl)octanoic acid has not been extensively detailed, the principle has been demonstrated with other fluorescent fatty acids, such as those labeled with BODIPY or the naturally fluorescent cis-parinaric acid. thermofisher.comnih.gov Cells are capable of taking up these modified fatty acids from the culture medium and utilizing their endogenous enzymatic machinery to esterify them into phospholipids and neutral lipids. nih.govnih.gov This method offers the advantage of introducing the fluorescent probe into a native lipid environment within a living cell, allowing for the study of lipid trafficking and metabolism in a more physiologically relevant context. biorxiv.orgyoutube.com

Table 2: Comparison of Chemical and Biosynthetic Labeling Strategies

| Feature | Chemical Synthesis/Derivatization | Biosynthetic Incorporation |

| Control over Structure | Precise control over the final molecular structure. | Product distribution depends on cellular metabolic pathways. |

| Probe Placement | Can be attached to specific positions on the lipid. | Incorporation site is determined by enzyme specificity. |

| System | In vitro synthesis and reconstitution into model systems. | In vivo labeling within cultured cells. |

| Complexity | Multi-step synthesis can be complex and require purification. | Simpler experimental setup, but requires viable cells. |

| Physiological Relevance | Studies are often conducted in simplified model membranes. | Allows for the study of lipid dynamics in a native cellular context. |

Advanced Photophysical Characterization of Methyl 8 2 Anthroyl Octanoate

Fluorescence Excitation and Emission Spectroscopy of the Anthroyl Chromophore

The 2-anthroyl chromophore within Methyl-8-(2-anthroyl)octanoate is responsible for its distinct fluorescence properties. nih.gov The absorption and emission of simple anthracene (B1667546) derivatives typically occur in the 350–400 nm range. nih.gov However, the fluorescence of this compound is highly sensitive to the solvent environment. nih.gov

In nonpolar solvents like n-hexane, the emission maximum (λem max) is observed at approximately 404 nm. As the solvent polarity increases, a significant red-shift in the emission spectrum is noted. For instance, in methanol (B129727), a polar protic solvent, the emission maximum shifts to 492 nm. nih.gov This shift becomes even more pronounced in water, with an estimated emission maximum of 526 nm. nih.gov This solvatochromism makes the 2-anthroyl chromophore a valuable tool for probing the polarity of its immediate environment, such as within biological membranes. nih.govnih.gov

The fluorescence excitation spectra of this compound have also been studied across various organic solvents. nih.gov While the absorption is less sensitive to solvent polarity compared to emission, some changes are observed. nih.gov In low-polarity solvents, a charge-transfer band with some structural features is present, which transitions to a single broad charge-transfer band in more polar solvents. nih.gov

Quantitative Analysis of Fluorescence Quantum Yield (Φr)

The fluorescence quantum yield (Φr) of this compound, which measures the efficiency of converting absorbed light into emitted light, demonstrates a strong dependence on solvent polarity. nih.govedinst.com The quantum yield varies significantly with the solvent, a key characteristic for its application as a lipophilic probe in membrane studies.

A remarkable trend is observed where the relative fluorescence quantum yield increases dramatically with the polarity of the solvent. When transitioning from a nonpolar solvent like n-hexane to a polar solvent like methanol, the relative quantum yield (normalized to 1 in n-hexane) increases to 17.7. nih.gov This increase is even more substantial in water, where the estimated relative quantum yield reaches a value of 27. nih.gov This behavior indicates that more polar environments enhance the radiative decay pathway of the excited state of the 2-anthroyl chromophore.

Table 1: Relative Fluorescence Quantum Yield of this compound in Different Solvents

| Solvent | Relative Quantum Yield (Φr) |

|---|---|

| n-Hexane | 1 |

| Methanol | 17.7 |

This table presents the relative fluorescence quantum yield (Φr) of this compound in various solvents, normalized to the value in n-hexane. Data sourced from Perochon et al. (1991). nih.gov

Time-Resolved Fluorescence Spectroscopy and Lifetime (τ) Determinations

Time-resolved fluorescence spectroscopy reveals that the fluorescence lifetime (τ) of this compound is also highly sensitive to the solvent environment, mirroring the trend observed in its quantum yield. nih.gov The fluorescence lifetime increases significantly as the polarity of the solvent increases. nih.govresearchgate.net

In the nonpolar environment of n-hexane, the fluorescence lifetime is 0.91 nanoseconds (ns). In the more polar solvent methanol, the lifetime extends to 13.5 ns. nih.gov An even longer lifetime of 20 ns is estimated for the probe in water. nih.gov This substantial increase in fluorescence lifetime with solvent polarity suggests that the excited state is stabilized in polar environments, reducing the rate of non-radiative decay processes. These findings are crucial for interpreting data when using this probe to study the dynamic properties of systems like biological membranes. nih.govnih.gov

Table 2: Fluorescence Lifetime of this compound in Various Solvents

| Solvent | Fluorescence Lifetime (τ) in ns |

|---|---|

| n-Hexane | 0.91 |

| Methanol | 13.5 |

This table shows the fluorescence lifetime (τ) of this compound in nanoseconds (ns) as a function of solvent. Data sourced from Perochon et al. (1991). nih.gov

Investigation of Stokes Shift and Environmental Sensitivity in Diverse Media

The Stokes shift, which is the difference in energy between the positions of the band maxima of the absorption and emission spectra, is a key indicator of the change in the electronic and geometric properties of a molecule upon excitation. For this compound, the Stokes shift is exceptionally sensitive to the polarity of the surrounding medium. nih.govacs.org

As the solvent polarity increases, a significant increase in the Stokes shift is observed. uminho.pt This large Stokes shift in polar solvents is attributed to the substantial stabilization of the enlarged excited-state dipole in the polar environment. researchgate.net The relationship between the Stokes shift and solvent polarity can be complex. In aprotic solvents, the changes in the fluorescence properties are primarily due to general solvent effects, specifically dipolar solute/solvent interactions. nih.gov However, in protic solvents, specific solvent effects, such as hydrogen bonding to the keto group of the chromophore, play a significant role. nih.govnih.gov This dual sensitivity makes this compound a nuanced probe for characterizing different types of polar environments.

Mechanisms of Fluorescence Quenching and Photoinduced Processes

The fluorescence of anthroyl derivatives, including this compound, can be quenched by various molecules and processes. nih.gov Quenching refers to any process that decreases the fluorescence intensity of a substance. researchgate.net The mechanisms of quenching can be broadly categorized as dynamic (collisional) or static. researchgate.netdntb.gov.ua

Studies on similar anthroyl derivatives have shown that their fluorescence can be strongly quenched by dipolar non-electrolytes. nih.gov For instance, the quenching of 16-anthroylpalmitic acid by phloretin (B1677691) and naringenin (B18129) has been shown to be largely diffusional (dynamic) in nature. nih.gov This type of quenching occurs when the excited fluorophore collides with a quencher molecule. researchgate.net The efficiency of dynamic quenching depends on the accessibility of the fluorophore to the quencher. researchgate.net

Other potential quenching mechanisms include photoinduced electron transfer, which is dependent on the redox potentials of the fluorophore and the quencher. researchgate.net The presence of certain functional groups can also lead to intramolecular quenching processes. acs.org The study of fluorescence quenching provides valuable information about the accessibility and microenvironment of the fluorescent probe within a system. nih.govnih.gov

Analysis of Excited-State Dipole Moment Changes

The significant solvatochromism observed for this compound is a direct consequence of a substantial change in its dipole moment upon excitation from the ground state to the excited state. nih.govresearchgate.net The presence of a keto group that can conjugate with the aromatic ring gives the chromophore a high dipole moment, which increases upon excitation. nih.gov This enlarged excited-state dipole moment leads to a greater stabilization of the excited state in polar solvents compared to the ground state, resulting in the observed red-shift in emission and the large Stokes shift. researchgate.net

The change in dipole moment upon excitation (Δμ) can be estimated using solvatochromic methods, which analyze the shifts in spectral bands as a function of solvent polarity. doi.orgnih.gov For many fluorescent dyes exhibiting positive solvatochromism, the excited-state dipole moment (μE) is found to be significantly higher than the ground-state dipole moment (μG). nih.govmdpi.com While specific values for this compound are not detailed in the provided context, the strong dependence of its fluorescence properties on solvent polarity is a clear indication of a large increase in its dipole moment upon excitation. nih.gov

Mechanistic Insights into Solvatochromism of Methyl 8 2 Anthroyl Octanoate

Contribution of General Solvent Effects: Dipolar Solute-Solvent Interactions

The solvatochromism of Methyl-8-(2-anthroyl)octanoate is significantly influenced by general solvent effects, particularly in aprotic solvents where dipolar interactions between the solute and solvent molecules are dominant. nih.gov The 2-anthroyl chromophore possesses a keto group that can conjugate with the aromatic ring system, resulting in a substantial dipole moment. nih.gov When the molecule is excited by light, a redistribution of electron density occurs, leading to an excited state with a different, typically larger, dipole moment than the ground state.

In non-polar, aprotic solvents like n-hexane, the emission maximum is observed at shorter wavelengths. As the polarity of the aprotic solvent increases, the solvent molecules reorient themselves around the excited-state dipole of the fluorophore. This reorientation stabilizes the excited state, lowering its energy and resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission. nih.gov This phenomenon is a classic example of a positive solvatochromism, where the emission wavelength increases with increasing solvent polarity. Studies have shown that the fluorescence properties of the probe are strongly dependent on the polarity of the surrounding medium due to these dipolar solute-solvent interactions. nih.gov

Influence of Specific Solvent Effects: Hydrogen Bonding Interactions

While general dipolar interactions account for the solvatochromic shifts in aprotic solvents, specific interactions, namely hydrogen bonding, play a crucial and often dominant role in protic solvents. nih.govnih.gov The carbonyl (keto) group on the 2-anthroyl moiety acts as a hydrogen bond acceptor. nih.gov In protic solvents such as alcohols (e.g., methanol) and water, the solvent molecules can form hydrogen bonds with this keto group. nih.govuminho.pt

Application and Validation of Solvatochromic Models (e.g., Lippert-Mataga, Block-Walker)

To quantitatively describe the observed solvatochromic shifts, various theoretical models are employed. The Lippert-Mataga equation is a widely used model that relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the orientation polarizability of the solvent, which is a function of the solvent's dielectric constant and refractive index. beilstein-journals.orgmdpi.com This model primarily accounts for general solvent effects. beilstein-journals.org For this compound, Lippert-Mataga plots show a linear correlation for aprotic solvents, but significant deviations occur for protic, hydrogen-bonding solvents, indicating that the model cannot fully account for specific interactions like hydrogen bonding. uminho.ptdokumen.pub

More sophisticated models, such as the Block-Walker model, have been applied to better describe the solvatochromism of probes like this compound (also referred to as 8-AS). nih.gov The Block-Walker model refines the concept of the solvent reaction field by replacing the simple step-function transition to the bulk dielectric medium with a more realistic graded transition. nih.gov Comparative analyses have shown that the Block-Walker model provides a very good description of the polarity dependence for this probe, often better than the simpler Onsager or other reaction field models. nih.gov The successful application of the Block-Walker model provides a consistent framework for comparing the solvatochromic behavior of different fluorophores. nih.gov

Correlation between Spectroscopic Parameters and Solvent Polarity Scales

For this compound, key spectroscopic parameters like the maximum emission wavelength (λ_em max), fluorescence quantum yield (Φ_r), and fluorescence lifetime (τ) show a clear trend with solvent polarity. nih.gov As solvent polarity increases, there is a corresponding increase in all three parameters. This relationship is particularly useful for using the probe to determine the local polarity of unknown microenvironments. nih.gov

The following table summarizes the fluorescence properties of this compound in a range of organic solvents, illustrating the correlation between these parameters and solvent type. nih.gov

| Solvent | Emission Max (λ_em max) (nm) | Relative Quantum Yield (Φ_r) | Lifetime (τ) (ns) |

| n-hexane | 404 | 1.0 | 0.91 |

| Methanol (B129727) | 492 | 17.7 | 13.5 |

| Water (estimated) | 526 | 27.0 | 20.0 |

Data sourced from Perochon et al. (1991) nih.gov

Plotting the Stokes shift against a polarity scale like E_T(30) often reveals two distinct linear correlations: one for aprotic solvents and another for protic solvents, with the latter having a steeper slope. beilstein-journals.org This dual-slope behavior visually confirms the two distinct mechanisms of solvent interaction: general dipolar forces and specific hydrogen bonding. beilstein-journals.org

Applications of Methyl 8 2 Anthroyl Octanoate As a Microenvironmental Probe

Elucidation of Polarity Profiles in Biological Membrane Modelsrsc.orgnih.gov

The fluorescence of methyl-8-(2-anthroyl)octanoate is highly dependent on the polarity of the medium. rsc.org This is attributed to the presence of a keto group that can act as a hydrogen bond acceptor and conjugate with the aromatic anthracene (B1667546) ring, resulting in a high dipole moment. rsc.org Consequently, the probe's emission spectrum, quantum yield, and fluorescence lifetime are modulated by both general dipolar interactions and specific hydrogen bonding with solvent molecules. rsc.org These characteristics make the 2-anthroyl moiety an effective sensor for microenvironmental polarity within artificial membranes. rsc.org

This compound has been effectively used to probe the polarity of lipid bilayers and vesicle systems. rsc.orgresearchgate.net When incorporated into these model membranes, the probe's fluorescence provides insights into the local environment. For instance, in solvents of varying polarity, the maximum emission wavelength of this compound shifts dramatically, from 404 nm in non-polar n-hexane to 492 nm in the polar protic solvent methanol (B129727). rsc.orgnih.gov This significant red shift is accompanied by a substantial increase in fluorescence quantum yield and lifetime. rsc.orgnih.gov These properties are harnessed to map the polarity gradient across the lipid bilayer.

| Solvent | Maximum Emission Wavelength (λem max) | Relative Fluorescence Quantum Yield (Φr) | Fluorescence Lifetime (τ) |

|---|---|---|---|

| n-Hexane | 404 nm rsc.orgnih.gov | 1 rsc.orgnih.gov | 0.91 ns rsc.orgnih.gov |

| Methanol | 492 nm rsc.orgnih.gov | 17.7 rsc.orgnih.gov | 13.5 ns rsc.orgnih.gov |

| Water (estimated) | 526 nm rsc.orgnih.gov | 27 rsc.orgnih.gov | 20 ns rsc.orgnih.gov |

The dynamic properties of the fluorescent probe, such as its rotational correlation time and fluorescence anisotropy, can provide information about the fluidity and order of the membrane. uminho.pt A decrease in fluorescence anisotropy, for example, indicates greater rotational freedom for the probe, which is associated with a more fluid membrane environment. pjoes.com While probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and its derivatives are commonly used for these measurements, the sensitivity of this compound's fluorescence lifetime to its environment also allows for the characterization of different lipid phases and local dynamics. researchgate.netnih.govresearchgate.net Changes in membrane fluidity, which can be influenced by factors such as lipid composition and temperature, can be monitored by observing the fluorescence characteristics of this probe.

Time-resolved fluorescence spectroscopy of anthroyl-labeled phospholipids (B1166683) in egg-PC vesicles has revealed multiple fluorescence lifetimes, suggesting that the anthroyl moiety of the probe can reside in distinct environments within the membrane. researchgate.net For example, three different decay associated spectra (DAS) with maximum emission wavelengths of 410 nm, 440 nm, and 477 nm have been observed, corresponding to lifetimes of 1.5 ns, 6 ns, and 20 ns, respectively. researchgate.net The shortest lifetime and the blue-shifted emission are indicative of a hydrophobic environment, likely the core of the lipid bilayer, while the longer lifetimes and red-shifted emissions suggest locations in more polar regions closer to the membrane-water interface. researchgate.net This multi-component decay allows for a detailed topological mapping of the probe's distribution across the membrane.

| Fluorescence Lifetime (τ) | Maximum Emission Wavelength (λem max) | Inferred Environment |

|---|---|---|

| 1.5 ns researchgate.net | 410 nm researchgate.net | Hydrophobic core researchgate.net |

| 6 ns researchgate.net | 440 nm researchgate.net | Intermediate polarity researchgate.net |

| 20 ns researchgate.net | 477 nm researchgate.net | Polar interface researchgate.net |

Investigations of Solute-Membrane and Protein-Membrane Interactions

The sensitivity of this compound's fluorescence to its local environment makes it a useful tool for studying the interactions of solutes and proteins with membranes. The binding of a solute or protein to the membrane can alter the local polarity, which in turn affects the probe's fluorescence emission spectrum and lifetime. nih.gov For example, the interaction of amino acids with lipid bilayers has been shown to alter the affinity of other solutes for the membrane. nih.gov Furthermore, fluorescence quenching can be employed to study these interactions. nih.gov If a protein or solute acts as a quencher, a decrease in the fluorescence intensity of this compound upon their introduction to the membrane system would indicate a close proximity and thus an interaction. This approach can provide information on binding affinities and the specific membrane regions involved in these interactions.

Comparative Analysis with Other Lipophilic Fluorescent Probes (e.g., PRODAN, DANSYL)

This compound belongs to a class of environmentally sensitive fluorescent probes that includes PRODAN (6-propionyl-2-dimethylaminonaphthalene) and DANSYL (5-(dimethylamino)naphthalene-1-sulfonyl) derivatives.

PRODAN is a well-known probe that also exhibits a significant shift in its emission spectrum depending on the polarity of the solvent. nih.govcore.ac.uk Like this compound, PRODAN is sensitive to the presence of water molecules at the membrane interface. escholarship.org However, due to its shorter acyl chain, PRODAN is located closer to the bilayer surface and is more sensitive to polarity changes in this region. nih.govescholarship.org In contrast, the longer octanoate (B1194180) chain of this compound allows its anthroyl group to probe deeper into the hydrophobic core of the membrane. researchgate.net Another anthracene-based probe, Anthradan, which is a benzologue of PRODAN, has been developed to have a more red-shifted absorption and emission, which can be advantageous in biological systems to avoid autofluorescence. researchgate.net

DANSYL derivatives, such as dansyl chloride, are widely used to label proteins and membranes. rsc.orgnih.govresearchgate.net The dansyl group itself is environmentally sensitive, and its fluorescence can be used to probe the polarity of protein binding sites and membrane surfaces. acs.org Dansyl-based probes have been designed for the specific detection of molecules like cysteine and for imaging gangliosides on cell membranes. rsc.orgacs.org While both anthroyl and dansyl probes are sensitive to polarity, their different chemical structures and labeling chemistries make them suitable for different applications. The choice between this compound, PRODAN, and DANSYL probes depends on the specific region of the membrane being investigated and the nature of the molecular interactions being studied.

| Probe | Fluorophore | Typical Application | Key Characteristics |

|---|---|---|---|

| This compound | 2-Anthroyl | Probing polarity gradients across the membrane. rsc.orgresearchgate.net | Large Stokes shift, sensitive to H-bonding, can probe deeper into the membrane. rsc.org |

| PRODAN | Naphthalene | Sensing polarity at the membrane surface. nih.govescholarship.org | Sensitive to water at the interface, partitions between membrane and water. nih.govcore.ac.uk |

| DANSYL | Naphthalene | Labeling proteins and specific membrane components. rsc.orgnih.govacs.org | Used for covalent labeling, sensitive to the polarity of binding sites. researchgate.netacs.org |

Computational and Theoretical Approaches to Methyl 8 2 Anthroyl Octanoate Photophysics

Quantum Chemical Calculations of Electronic Structure and Energy Levels

Quantum chemical calculations are fundamental to understanding the electronic behavior of Methyl-8-(2-anthroyl)octanoate. These methods provide insights into the molecular orbitals and their corresponding energy levels, which are crucial for interpreting the molecule's spectroscopic properties.

Detailed Research Findings:

Studies on anthracene (B1667546) derivatives using Density Functional Theory (DFT) have successfully calculated key electronic properties. researchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest. The HOMO-LUMO energy gap is a critical parameter as it relates to the energy of the lowest electronic transition. For anthracene and its derivatives, these calculations have shown good agreement with experimental values for ionization potentials and electron affinities. researchgate.net

In the case of this compound, the electronic clouds of the frontier orbitals are predominantly localized on the anthroyl moiety. researchgate.net The addition of the octanoate (B1194180) chain is expected to have a minor effect on the energies of the frontier orbitals but may influence the molecule's conformation and interaction with its environment. The carbonyl group of the ester, being electron-withdrawing, can slightly lower the energy of the LUMO, potentially red-shifting the absorption and emission spectra compared to unsubstituted anthracene.

Table 1: Representative Calculated Electronic Properties of an Anthracene Derivative

| Property | Calculated Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap | 3.40 |

| Vertical Ionization Potential | 7.41 |

| Vertical Electron Affinity | 1.19 |

Note: This table presents representative data for an anthracene derivative, illustrating typical values obtained from quantum chemical calculations.

Molecular Dynamics Simulations of Solute-Solvent and Solute-Membrane Systems

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between this compound and its surroundings, such as solvent molecules or a lipid bilayer. nih.gov These simulations track the movements of atoms over time, providing a detailed picture of how the probe is solvated and its preferred location and orientation within a membrane. nih.govnih.gov

Detailed Research Findings:

MD simulations of fluorescent probes in lipid bilayers have revealed that the precise location and orientation of the fluorophore are crucial for interpreting experimental fluorescence data. mdpi.comacs.org For a probe like this compound, simulations would likely show the hydrophobic anthracene ring partitioning into the nonpolar core of the membrane, while the more polar ester group may reside closer to the polar headgroup region of the lipids. nih.gov

These simulations can also elucidate the extent of water penetration into the bilayer and the specific hydrogen-bonding interactions between the probe's carbonyl group and water or lipid headgroups. acs.org The dynamics of these interactions are critical, as they can significantly influence the photophysical properties of the probe, such as its fluorescence lifetime and emission wavelength. acs.org Furthermore, MD simulations can assess the perturbing effect of the probe on the membrane structure itself, ensuring that the probe is a passive reporter of the membrane's properties. nih.gov

Predictive Modeling of Spectroscopic Observables

A primary goal of computational studies is to predict spectroscopic observables that can be directly compared with experimental measurements. mdpi.com For this compound, this involves calculating its absorption and emission spectra.

Detailed Research Findings:

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of organic dyes. sciencepublishinggroup.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). For anthracene derivatives, TD-DFT calculations have shown good agreement with experimental spectra. sciencepublishinggroup.com

The prediction of fluorescence emission requires the geometry of the molecule in its first excited state to be optimized. The energy difference between the optimized excited state and the ground state then corresponds to the emission energy. The significant red-shift in the emission of this compound in polar solvents can be computationally modeled by including solvent effects, either implicitly through continuum models or explicitly by including solvent molecules in the quantum chemical calculation. ijcce.ac.ir

Analysis of Excited-State Geometries and Charge Redistribution

Upon absorption of light, a molecule is promoted to an excited electronic state. The geometry of the molecule in the excited state can differ significantly from its ground-state geometry. Furthermore, the distribution of electron density can be substantially altered.

Detailed Research Findings:

For many fluorescent probes, including those with an anthroyl moiety, the excited state can have a significant charge-transfer character. nih.gov This means that upon excitation, there is a net movement of electron density from one part of the molecule to another. In the case of molecules containing an anthryl group, it has been shown that the excited state can possess a much larger dipole moment than the ground state. nih.gov

Computational analysis of the excited state of this compound would likely reveal a redistribution of charge from the anthracene ring towards the carbonyl group. This intramolecular charge transfer is a key reason for the probe's sensitivity to solvent polarity. In polar solvents, the larger dipole moment of the excited state is better stabilized than the ground state, leading to a lowering of the excited-state energy and a red-shift in the fluorescence emission. The analysis of the molecular orbitals involved in the electronic transition can quantify this charge redistribution.

Application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Methodologies

DFT and its time-dependent extension, TD-DFT, are the workhorse methods for computational studies of medium-sized organic molecules like this compound. researchgate.netresearchgate.net These methods offer a good balance between computational cost and accuracy.

Detailed Research Findings:

The choice of the functional and basis set in DFT and TD-DFT calculations is crucial for obtaining accurate results. For anthracene derivatives, hybrid functionals such as B3LYP have been shown to provide reliable predictions of both ground- and excited-state properties. researchgate.netsciencepublishinggroup.com To accurately model the behavior in different solvents, polarizable continuum models (PCMs) are often employed in conjunction with DFT and TD-DFT. ijcce.ac.ir These models approximate the solvent as a continuous dielectric medium, which can be a computationally efficient way to capture the bulk effects of the solvent.

For a more detailed understanding of specific solute-solvent interactions, such as hydrogen bonding, a hybrid approach combining quantum mechanics for the probe and molecular mechanics for the solvent (QM/MM) can be used. This allows for a high-level theoretical treatment of the fluorophore while still accounting for the influence of a large number of solvent molecules.

Emerging Research Directions and Future Potentials

Strategies for Enhancing Photostability and Quantum Yield

A critical area of development for any fluorescent probe is the improvement of its photostability and fluorescence quantum yield, which dictate its brightness and longevity in imaging experiments. The photophysical properties of Methyl-8-(2-anthroyl)octanoate are profoundly influenced by its environment. nih.gov

Detailed research has shown that as the solvent polarity increases, both the quantum yield and the fluorescence lifetime of this compound increase dramatically. nih.gov For instance, transitioning from a nonpolar solvent like n-hexane to a polar protic solvent like methanol (B129727) causes the relative fluorescence quantum yield to increase by a factor of over 17, with the fluorescence lifetime extending from 0.91 ns to 13.5 ns. nih.gov This inherent sensitivity, while useful for probing polarity, also highlights a pathway for optimization.

Future strategies to enhance these properties could involve targeted chemical modifications. Research on other fluorophores has shown that introducing structural rigidity can suppress non-radiative decay pathways, thereby boosting quantum yield and photostability. rsc.orgrsc.org

Potential Enhancement Strategies:

Introduction of Cyclic Moieties: Replacing flexible components of the probe with rigid cyclic structures, such as incorporating cyclic amine rings, has been shown to significantly enhance the photostability of other fluorescent dyes. rsc.org

Strategic Aryl Substitution: The addition of phenyl groups to other fluorescent radical skeletons has been demonstrated to improve fluorescence quantum yield and durability under photoirradiation. rsc.org A similar strategy could be explored for the anthroyl core.

Development of Push-Pull Systems: Creating a stronger intramolecular charge-transfer (ICT) character by adding electron-donating and electron-withdrawing groups across the anthracene (B1667546) core, similar to the design of the related probe Anthradan, could shift emission to longer wavelengths and potentially improve quantum yield, although photostability may require further optimization. nih.govresearchgate.net

The following table details the solvent-dependent photophysical properties of this compound, illustrating the baseline from which enhancement strategies can be developed. nih.gov

| Solvent | Max Emission λ (nm) | Relative Quantum Yield (φr) | Fluorescence Lifetime (τ) (ns) |

| n-Hexane | 404 | 1.0 | 0.91 |

| Methanol | 492 | 17.7 | 13.5 |

| Water (estimated) | 526 | 27.0 | 20.0 |

Development of Multi-Responsive Anthroyl Probes

This compound is a prime example of a single-stimulus responsive probe, reacting to changes in environmental polarity. nih.govresearchgate.net The future of intelligent molecular sensors, however, lies in the development of multi-responsive probes that can detect and report on several environmental parameters simultaneously. rsc.orgresearchgate.net

Research into other anthracene-based systems has demonstrated the feasibility of creating multi-stimuli-responsive materials. For example, hydrogels made from gluconamide-tailored anthracene derivatives have been shown to respond to a variety of stimuli, including temperature, anions, light, and chemical analytes. nih.gov This provides a blueprint for evolving the functionality of the anthroyl scaffold.

Approaches for Multi-Responsiveness:

pH-Sensing Moieties: By incorporating acidic or basic functional groups into the anthroyl structure, it may be possible to create a dual polarity- and pH-sensitive probe. The protonation state of these groups would influence the electronic properties of the anthracene fluorophore, leading to a pH-dependent spectral response.

Ion-Binding Sites: Introducing a chelating moiety, such as a crown ether or aza-crown, could render the probe sensitive to specific metal cations. Binding of an ion would alter the intramolecular charge transfer characteristics, providing a distinct fluorescent signal for ion detection in addition to the inherent polarity response.

Redox-Active Groups: Conjugating the probe with a redox-active group, like a ferrocene (B1249389) or disulfide unit, could enable it to report on the local redox potential of its environment, a crucial parameter in many biological and chemical systems.

Integration with Advanced Imaging Modalities

While this compound is used in conventional fluorescence microscopy, its photophysical characteristics make it a strong candidate for integration with more advanced imaging modalities that provide deeper quantitative insights. researchgate.netembl.orgembl.org

One of the most promising areas is Fluorescence Lifetime Imaging Microscopy (FLIM) . FLIM measures the fluorescence lifetime of a probe at each pixel of an image, which is the average time the fluorophore stays in its excited state. This parameter is often independent of probe concentration and can be highly sensitive to the molecular environment. nih.gov The well-characterized and highly sensitive fluorescence lifetime of this compound makes it an ideal candidate for FLIM applications. nih.gov By mapping its fluorescence lifetime, researchers could quantitatively image micro-viscosity and polarity within lipid membranes and other complex systems.

Potential Advanced Imaging Applications:

| Imaging Modality | Principle | Potential Application of this compound |

| Fluorescence Lifetime Imaging (FLIM) | Measures the fluorescence decay rate at each pixel. | Quantitative mapping of membrane polarity and viscosity by leveraging the probe's environment-sensitive lifetime. nih.gov |

| Two-Photon Microscopy (TPM) | Uses near-infrared (NIR) excitation to reduce scattering and photodamage in deep tissue imaging. | Anthracene derivatives have been used as two-photon probes. researchgate.netnjit.edu this compound could be adapted for deep-tissue membrane studies. |

| Super-Resolution Microscopy | Techniques like STED, PALM, or STORM that bypass the diffraction limit of light. | Understanding and controlling the photophysics of probes is key. nih.govrsc.org The anthroyl scaffold could be modified to induce controllable photoswitching needed for these techniques. |

Novel Conjugates for Targeted Biological Labeling

The lipophilic nature of this compound inherently targets it to lipid membranes. nih.gov Indeed, its parent carboxylic acid has been conjugated to phospholipids (B1166683) to create probes that integrate directly into lipid bilayers. nih.gov However, the next frontier is to develop novel conjugates for more specific biological targeting, moving beyond general membrane labeling to specific organelles or cell types. researchgate.net

Strategies for achieving this involve attaching specific targeting moieties to the probe. For example, the targeting of mitochondria, which have a negative membrane potential, is often achieved by using positively charged lipophilic cations like triphenylphosphonium (TPP). frontiersin.org

Potential Conjugation Strategies for Specific Targeting:

| Target | Targeting Moiety | Rationale |

| Mitochondria | Triphenylphosphonium (TPP) cation | The positive charge of TPP drives accumulation within the negatively charged mitochondrial matrix. frontiersin.org |

| Cell Nucleus | Nuclear Localization Signal (NLS) peptide | A short, specific peptide sequence recognized by cellular import machinery can transport the probe into the nucleus. |

| Specific Cell Receptors | Antibody or specific ligand | Conjugation to an antibody or a small molecule ligand that binds to a specific cell surface receptor would enable targeted imaging of particular cell populations. |

By synthesizing these novel conjugates, this compound could be transformed from a general membrane probe into a highly specific tool for cellular and molecular biology.

Exploration in Materials Science beyond Biological Systems

The unique photophysical properties of anthracene and its derivatives have led to their widespread use in materials science, an area where this compound remains largely unexplored. Anthracene-based compounds are key components in the development of organic light-emitting diodes (OLEDs), photoresponsive polymers, and advanced sensors. nih.govrsc.orgresearchgate.net

The polarity-sensitive fluorescence of this compound could be harnessed to create novel smart materials.

Potential Materials Science Applications:

Photoresponsive Polymers: By incorporating this compound as a pendant group on a polymer backbone, it may be possible to create polymers whose fluorescence responds to mechanical stress or the absorption of chemical vapors that alter the local polarity of the polymer matrix. rsc.org

Organic Electronics: Conjugated polymers containing anthracene units are foundational to organic electronics. researchgate.nettaylorfrancis.com The properties of this compound could be leveraged in the design of fluorescent sensors or as a dopant in organic semiconductor layers to tune their optical properties.

Vapochromic Sensors: The sensitivity of the probe's fluorescence to its chemical environment could be used to develop sensors for detecting volatile organic compounds (VOCs). mdpi.com Exposure to different vapors would alter the polarity around the probe molecules embedded in a solid matrix, resulting in a measurable change in fluorescence color or intensity.

The transition from a biological probe to a functional component in advanced materials represents a significant future direction for this versatile molecule.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl-8-(2-anthroyl)octanoate?

Answer:

A validated approach involves coupling anthroyl derivatives to methyl octanoate via palladium-catalyzed cross-coupling or esterification. For example, a similar compound (Methyl 8-(4-(phenyldiazenyl)phenyl)octanoate) was synthesized by reacting methyl 8-(4-aminophenyl)octanoate with nitrosobenzene in CH₂Cl₂ and acetic acid, followed by purification via flash column chromatography (SiO₂, 20:1 pentane/ethyl acetate) . Key steps include:

- Reagent selection : Use catalysts like bis(benzonitrile)palladium(II) chloride for regioselective coupling .

- Purification : Monitor reaction progress via TLC (e.g., Rf = 0.36 in 20:1 hexane/ethyl acetate) and isolate using silica-based chromatography .

Basic: How can NMR spectroscopy be used to characterize this compound?

Answer:

¹H and ¹³C NMR are critical for structural confirmation. For a structurally analogous compound (Methyl 8-(4-(phenyldiazenyl)phenyl)octanoate), key signals include:

- ¹H NMR (CDCl₃) : δ 7.92–7.82 ppm (aromatic protons), 3.67 ppm (methoxy group), 2.68 ppm (α-methylene to ester), 1.70–1.25 ppm (alkyl chain protons) .

- ¹³C NMR : δ 174.4 ppm (ester carbonyl), 152.9–123.0 ppm (aromatic carbons) .

Ensure deuterated solvents (e.g., CDCl₃) and baseline subtraction to resolve overlapping peaks in the alkyl region.

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear NIOSH/MSHA-certified respirators, nitrile gloves, and chemical safety goggles to prevent inhalation, skin, or eye contact .

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., acetic acid) .

- Spill management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can reaction conditions be optimized to improve yield in this compound synthesis?

Answer:

- Catalyst screening : Test palladium complexes (e.g., PdCl₂(benzonitrile)₂) to enhance coupling efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve anthroyl group incorporation.

- Temperature control : Maintain 25–40°C to balance reaction rate and byproduct formation .

- Real-time monitoring : Use inline FTIR or HPLC to track intermediate consumption.

Advanced: How should researchers address discrepancies in stability data for this compound?

Answer:

- Degradation analysis : Perform GC-FID or LC-MS to identify oxidation products (e.g., methyl 8-oxooctanoate) under accelerated conditions (40°C, 75% humidity) .

- Statistical validation : Apply ANOVA to compare batch-to-batch variability in stability studies .

- Storage recommendations : Use inert atmospheres (N₂/Ar) and amber vials to mitigate photodegradation .

Advanced: What mechanistic insights can be gained from studying this compound in biological systems?

Answer:

- Pathway analysis : Investigate interactions with lipid signaling pathways (e.g., TLR2/p38/JNK/ERK1/2) using knock-out cell models, as seen with sodium octanoate in bovine epithelial cells .

- Fluorescence labeling : Leverage the anthroyl group for tracking cellular uptake via fluorescence microscopy.

- Dose-response assays : Use IC₅₀/EC₅₀ calculations to quantify bioactivity in enzyme inhibition studies.

Basic: What chromatographic methods are suitable for assessing purity?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- TLC : Silica gel plates with 20:1 hexane/ethyl acetate; compare Rf values against known standards .

Advanced: How can waste from this compound synthesis be managed sustainably?

Answer:

- Waste segregation : Separate halogenated byproducts (e.g., from bromination steps) for specialized disposal .

- Solvent recovery : Implement rotary evaporation or distillation to reclaim CH₂Cl₂ or ethyl acetate .

- Neutralization protocols : Treat acidic residues with NaHCO₃ before disposal into approved containers .

Basic: What spectroscopic techniques confirm the ester linkage in this compound?

Answer:

- FTIR : Look for ester C=O stretch at ~1740 cm⁻¹ and C-O-C asymmetric stretch at ~1250 cm⁻¹.

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) using ESI-MS and fragment peaks for the anthroyl group.

Advanced: How do environmental factors influence the degradation kinetics of this compound?

Answer:

- Accelerated stability studies : Expose samples to UV light (320–400 nm) and analyze degradation via GC-FID for volatile products (e.g., methyl octanoate) .

- Q10 modeling : Calculate temperature coefficient (Q10) to predict shelf-life under varying storage conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.